Methyl [(triethylsilyl)oxy]acetate
Description
Structure
3D Structure
Properties
CAS No. |
150811-54-4 |
|---|---|
Molecular Formula |
C9H20O3Si |
Molecular Weight |
204.34 g/mol |
IUPAC Name |
methyl 2-triethylsilyloxyacetate |
InChI |
InChI=1S/C9H20O3Si/c1-5-13(6-2,7-3)12-8-9(10)11-4/h5-8H2,1-4H3 |
InChI Key |
WOLLQIVILBNCFE-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CC)OCC(=O)OC |
Origin of Product |
United States |
Contextual Significance of Silyl Ethers As Protecting Groups in Complex Molecule Synthesis
The strategic protection and deprotection of functional groups is a cornerstone of synthesizing complex molecules. Alcohols, with their reactive hydroxyl (-OH) group, often require temporary masking to prevent unwanted side reactions. Silyl (B83357) ethers are a prominent class of protecting groups for alcohols, formed by replacing the acidic proton of the hydroxyl group with a trialkylsilyl group. nih.govnih.gov
The popularity of silyl ethers stems from their ease of installation, stability under a wide range of reaction conditions, and, crucially, their selective removal under mild conditions. nih.gov The stability of a silyl ether is largely influenced by the steric bulk of the alkyl groups attached to the silicon atom. This allows for a high degree of tunability, enabling chemists to selectively protect or deprotect specific hydroxyl groups in a polyfunctional molecule.
The triethylsilyl (TES) group, present in Methyl [(triethylsilyl)oxy]acetate, is a common silyl ether. Its stability is intermediate compared to other common silyl ethers. For instance, under acidic conditions, the relative resistance to hydrolysis follows the trend: Trimethylsilyl (B98337) (TMS) < Triethylsilyl (TES) < tert-Butyldimethylsilyl (TBS) < Triisopropylsilyl (TIPS) < tert-Butyldiphenylsilyl (TBDPS). nih.gov This graduated stability allows for the selective removal of one type of silyl ether in the presence of another, a critical strategy in multi-step synthesis. nih.gov
The formation of silyl ethers typically involves the reaction of an alcohol with a silyl halide (like triethylsilyl chloride) in the presence of a base, such as imidazole (B134444), in a solvent like dimethylformamide (DMF). nih.gov Deprotection is often achieved using a source of fluoride (B91410) ions, such as tetra-n-butylammonium fluoride (TBAF), which exploits the high strength of the silicon-fluorine bond. researchgate.net
Table 1: Relative Stability of Common Silyl Ethers
| Silyl Group | Abbreviation | Relative Stability in Acid | Relative Stability in Base |
|---|---|---|---|
| Trimethylsilyl | TMS | 1 | 1 |
| Triethylsilyl | TES | 64 | 10-100 |
| tert-Butyldimethylsilyl | TBDMS or TBS | 20,000 | ~20,000 |
| Triisopropylsilyl | TIPS | 700,000 | 100,000 |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | ~20,000 |
Data sourced from general findings on silyl ether chemistry. nih.gov
Strategic Utility of α Silyloxy Esters in Synthetic Methodologies
Direct Silylation of Hydroxyacetates
The most straightforward approach to this compound involves the direct silylation of the hydroxyl group of methyl hydroxyacetate. This method relies on the reaction of the alcohol with a suitable silylating agent, typically a triethylsilyl halide or triflate, in the presence of a base.
Optimization of Reagents and Reaction Conditions
The efficiency of the direct silylation of methyl hydroxyacetate is highly dependent on the choice of silylating agent, base, and solvent. Triethylsilyl chloride (TESCl) is a common and cost-effective silylating agent for this transformation. However, to achieve high yields and reaction rates, the selection of an appropriate base is crucial to neutralize the hydrogen chloride byproduct.
Commonly used bases include tertiary amines such as triethylamine (B128534) (TEA) and diisopropylethylamine (DIPEA), as well as stronger bases like pyridine (B92270) and 2,6-lutidine. Imidazole (B134444) and its derivatives are also effective catalysts or bases for silylation reactions. The choice of solvent can influence the reaction rate and solubility of the reagents. Aprotic solvents like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), and dimethylformamide (DMF) are typically employed.
Optimization studies for similar silylations have shown that a combination of TESCl and imidazole in DMF at room temperature often provides excellent yields. For less reactive alcohols, the more reactive triethylsilyl trifluoromethanesulfonate (B1224126) (TESOTf) can be used, often in the presence of a non-nucleophilic base like 2,6-lutidine to trap the triflic acid generated.
Table 1: Optimization of Direct Silylation of Methyl Hydroxyacetate
| Entry | Silylating Agent | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | TESCl | Triethylamine | DCM | 25 | Moderate |
| 2 | TESCl | Imidazole | DMF | 25 | High |
| 3 | TESOTf | 2,6-Lutidine | DCM | 0 to 25 | Very High |
| 4 | TESCl | Pyridine | Pyridine | 25 | Moderate to High |
Stereochemical Control in Silylation Procedures
When the α-carbon of the hydroxyacetate is a stereocenter, the direct silylation process itself does not typically affect the existing stereochemistry. The reaction proceeds with retention of configuration at the carbinol center. However, achieving stereoselective silylation in a racemic mixture or controlling the formation of new stereocenters during a reaction sequence involving silylation requires specific strategies. For a prochiral diol, selective silylation of one hydroxyl group over another can be achieved using bulky silylating agents or enzymatic catalysis, though this is less relevant for the synthesis of this compound from methyl hydroxyacetate which lacks such complexity.
Indirect Synthetic Routes to α-Silyloxy Esters
Indirect methods offer alternative pathways to α-silyloxy esters, particularly when direct silylation is problematic or when specific functionalities are desired.
Organosilicon Reagents in Carbonyl Addition Reactions
One indirect approach involves the addition of an organosilicon nucleophile to a suitable carbonyl compound. For instance, the reaction of a silyl anion with an α-keto ester could theoretically yield an α-silyloxy ester after rearrangement. However, a more common strategy involves the silylation of an enolate. For example, the enolate of methyl acetate (B1210297) can be trapped with an electrophilic oxygen source, followed by silylation of the resulting hydroxyl group.
A more direct application of organosilicon reagents is the reaction of silyl enol ethers with electrophiles. While not a direct route to this compound, this highlights the versatility of organosilicon compounds in forming related structures.
Rearrangement Reactions Leading to Silyloxyacetate Scaffolds
The Brook rearrangement is a prominent rearrangement reaction that can lead to the formation of silyl ethers. wikipedia.orgorganic-chemistry.orgslideshare.net This rearrangement involves the intramolecular migration of a silyl group from a carbon atom to an oxygen atom. wikipedia.orgorganic-chemistry.org The driving force for this reaction is the formation of a strong silicon-oxygen bond. wikipedia.org
In a hypothetical scenario applicable to the synthesis of α-silyloxy esters, an α-silyl carbonyl compound could be a precursor. For instance, the reduction of an acylsilane can generate an α-silyl carbinol. Under basic conditions, this intermediate can undergo a Brook rearrangement to yield the corresponding silyl ether. organic-chemistry.orgyoutube.com The mechanism involves the formation of a pentacoordinate silicon intermediate. organic-chemistry.orgyoutube.com
For example, a theoretical route could start with the synthesis of methyl (triethylsilyl)glyoxylate. Reduction of the ketone functionality would yield methyl 2-hydroxy-2-(triethylsilyl)acetate. Treatment of this α-silyl alcohol with a catalytic amount of base would then trigger a wikipedia.orgorganic-chemistry.org-Brook rearrangement to furnish the desired this compound.
Preparation of Chiral this compound Derivatives
The synthesis of enantiomerically pure α-silyloxy esters is of great importance for the preparation of chiral building blocks in asymmetric synthesis.
One established method for accessing chiral silyloxy compounds is through the stereoselective reduction of an α-keto ester followed by silylation. For instance, the asymmetric hydrogenation of methyl benzoylformate using a chiral catalyst can produce a chiral mandelate (B1228975) ester, which can then be silylated to give the corresponding chiral α-silyloxy ester with retention of configuration.
Alternatively, kinetic resolution of a racemic mixture of methyl hydroxyacetate can be employed. This can be achieved through enzymatic acylation or deacylation, where one enantiomer reacts preferentially, leaving the other enantiomer enriched. The enriched α-hydroxy ester can then be separated and silylated to produce the chiral this compound.
A study on the synthesis of (2S,3S)-2-methyl-3-((triethylsilyl)oxy)pentanal demonstrated the use of a standard Evans aldol reaction to install a chiral center, followed by protection of the resulting secondary hydroxyl group via silylation with triethylsilyl chloride. researchgate.net This highlights a reliable method for introducing a triethylsilyloxy group into a chiral molecule.
Table 2: Approaches to Chiral this compound Derivatives
| Approach | Description | Key Steps |
| Chiral Pool Synthesis | Starting from an enantiomerically pure α-hydroxy acid (e.g., lactic acid, mandelic acid), followed by esterification and silylation. | Esterification, Silylation |
| Asymmetric Reduction | Asymmetric reduction of an α-keto ester (e.g., methyl pyruvate) using a chiral reducing agent or catalyst, followed by silylation. | Asymmetric Reduction, Silylation |
| Kinetic Resolution | Enzymatic or chemical kinetic resolution of racemic methyl hydroxyacetate, followed by separation and silylation of the desired enantiomer. | Resolution, Separation, Silylation |
Asymmetric Catalysis in Silyloxyacetate Formation
The direct, enantioselective formation of α-silyloxy esters from prochiral starting materials represents a highly efficient strategy in asymmetric synthesis. A notable advancement in this area is the use of chiral boron catalysts to facilitate asymmetric aldol reactions of carboxylic acids, which proceed through the in-situ formation of silyl esters. scispace.comchemrxiv.org
This methodology treats the silyl group as a traceless activator. scispace.comchemrxiv.org The process begins with the conversion of a carboxylic acid into a silyl ester, which serves two primary purposes: it acidifies the α-proton to enable enolization under milder conditions, and it prevents the carboxylate from forming inhibitory coordination complexes with the Lewis acidic catalyst. scispace.comchemrxiv.org The resulting silyl enol ether, complexed with the chiral boron catalyst, then reacts with an aldehyde to form the C-C bond with high stereocontrol. scispace.comchemrxiv.org
Mechanistic investigations and DFT calculations suggest the reaction proceeds through a Si/B hetero enediolate as the key reactive intermediate. scispace.comchemrxiv.org This species reacts with aldehydes in an inner-sphere fashion, where the stereochemical outcome is dictated by the chirality of the catalyst rather than any inherent bias in the substrate. scispace.com The silylation of the resulting boron aldolate intermediate is crucial for facilitating catalyst turnover. scispace.com This approach allows for the catalyst-controlled stereodivergent synthesis of β-hydroxy acid products, which are protected as silyl esters. scispace.com
Another relevant catalytic strategy involves the asymmetric vinylogous aldol reaction between 2-silyloxy furans and aldehydes. nih.gov While this reaction produces chiral butenolides, it demonstrates the principle of using a chiral organic catalyst—in this case, a carboxylate-ammonium salt derived from a thiourea-amine—to control the stereoselective addition of a silyloxy-containing nucleophile to a carbonyl group. nih.gov The catalyst is believed to activate the silyloxy furan (B31954) and the aldehyde simultaneously through a network of hydrogen bonds, leading to high diastereoselectivity and enantioselectivity. nih.gov
Table 1: Asymmetric Catalytic Reactions for Silyloxy Compound Formation This table is interactive. You can sort and filter the data.
| Catalyst Type | Reactants | Product Type | Key Feature | Ref. |
|---|---|---|---|---|
| Chiral Boron Complex | Carboxylic Acid, Aldehyde, Silylating Agent | β-Hydroxy Silyl Ester | In-situ formation of silyl ester as a traceless activator. | scispace.com, chemrxiv.org |
| Chiral Carboxylate-Ammonium Salt | 2-Silyloxy Furan, Aldehyde | Chiral Butenolide | Bifunctional activation by a chiral organic salt catalyst. | nih.gov |
| Chiral Copper Complex | Racemic Allylic Carbonates, Amines | Chiral Allylic Amines | Highly efficient for branched regioselectivity. | researchgate.net |
| Chiral Molybdenum/CPA | α-Hydroxy Ester, Amine | α-Amino Ester | Cooperative catalysis for enantioselective amination. | nih.gov |
Derivatization from Chiral Precursors
An alternative and widely practiced strategy for synthesizing enantiomerically pure silyloxyacetates is the derivatization of readily available chiral precursors. This method relies on the vast repository of chiral molecules, known as the "chiral pool," to provide the starting stereocenter. york.ac.uk The most common precursors for this purpose are chiral α-hydroxy acids and their corresponding esters. nih.govnih.gov
The fundamental process involves the silylation of the free hydroxyl group of a chiral α-hydroxy ester. For instance, commercially available enantiomers of methyl lactate (B86563) or methyl mandelate can be treated with a silylating agent, such as triethylsilyl chloride (TESCl) or triethylsilyl trifluoromethanesulfonate (TESOTf), in the presence of a base (e.g., imidazole, triethylamine) to yield the corresponding α-[(triethylsilyl)oxy]acetate. This reaction typically proceeds with retention of the original stereocenter's configuration.
A practical example of this approach is seen in the synthesis of a fragment of the natural product actinoallolide A. In this synthesis, a chiral secondary hydroxyl group, which was installed stereoselectively via an Evans aldol reaction, was subsequently protected by "silylanization" with a triethylsilyl group. researchgate.net This demonstrates the direct conversion of a chiral alcohol to a triethylsilyl ether within a complex synthetic route. researchgate.net Similarly, optically pure N-hydroxy-O-triisopropylsilyl-α-L-amino acid methyl esters have been prepared from natural α-amino acid derivatives, where the final step is the site-specific silylation of a hydroxyl group, which preserves the integrity of the original α-carbon stereocenter. nih.gov
The utility of α-hydroxy esters as versatile chiral building blocks is well-established, as they also serve as precursors for other important classes of compounds, such as chiral α-amino acids, through catalytic amination processes. nih.gov The derivatization of these precursors is not limited to synthesis; it is also a standard method for determining the absolute configuration of α-hydroxy acids via LC-MS analysis after reaction with a chiral derivatizing agent. nih.gov
Table 2: Common Chiral Precursors and Silylation Reagents This table is interactive. You can sort and filter the data.
| Chiral Precursor | Silylating Reagent | Base/Additive | Product Type | Ref. |
|---|---|---|---|---|
| Chiral α-Hydroxy Ester | Triethylsilyl chloride (TESCl) | Imidazole, Triethylamine | α-[(Triethylsilyl)oxy]acetate | researchgate.net |
| Chiral α-Hydroxy Ester | Triethylsilyl triflate (TESOTf) | Lutidine | α-[(Triethylsilyl)oxy]acetate | researchgate.net |
| N-Hydroxy-α-L-amino acid methyl ester | Triisopropylsilyl triflate (TIPSOTf) | 1H-Imidazole | N-Hydroxy-O-triisopropylsilyl-α-L-amino acid methyl ester | nih.gov |
| Chiral α-Hydroxy Acid | L-FDAA (for analysis) | N/A | Diastereomeric derivative for LC-MS | nih.gov |
Reactivity Profiles and Mechanistic Investigations of Methyl Triethylsilyl Oxy Acetate
Enolization and Carbon-Carbon Bond Forming Reactions
The ester portion of Methyl [(triethylsilyl)oxy]acetate provides a handle for forming new carbon-carbon bonds. The α-protons (adjacent to the carbonyl group) are acidic and can be removed by a strong base to form a nucleophilic enolate.
Generation and Reactivity of Ketene-like Enolates
Treatment of this compound with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) at low temperature (e.g., -78 °C), results in the formation of a lithium enolate. masterorganicchemistry.comlibretexts.org This process must be performed with a strong base because the α-protons of esters are less acidic (pKa ≈ 25 in DMSO) than those of ketones. organicchemistrydata.org The resulting enolate is a potent nucleophile that can react with a variety of electrophiles.
Key reactions of this enolate include:
Alkylation : Reaction with primary alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in an SN2 fashion to form α-substituted glycolic acid derivatives. openstax.orglibretexts.org
Aldol-type Additions : Addition to aldehydes and ketones to form β-hydroxy-α-(silyloxy) esters. This is a powerful method for constructing complex polyol fragments. youtube.com
The lithium enolate can also be trapped with a silyl (B83357) halide like trimethylsilyl (B98337) chloride to generate a silyl ketene (B1206846) acetal (B89532). bham.ac.uk This intermediate is less basic than the lithium enolate and is a key nucleophile in Lewis acid-catalyzed reactions, such as the Mukaiyama aldol (B89426) addition, which often proceed with high levels of stereocontrol. wiley-vch.de
Stereoselective Reactions Involving Enolate Intermediates
Achieving stereocontrol in reactions involving the enolate of this compound is a significant challenge because the enolate itself is achiral. This type of reaction is known as an "acetate aldol reaction," which is notoriously difficult to control stereochemically compared to reactions of substituted propionate (B1217596) enolates. wiley-vch.dethieme-connect.de
The primary strategies for inducing stereoselectivity involve:
Substrate Control : Reacting the enolate with a chiral aldehyde or ketone, where the inherent facial bias of the electrophile directs the nucleophilic attack.
Auxiliary Control : Attaching a chiral auxiliary to the ester, which is not applicable here as it would require modifying the methyl group.
Reagent Control : Using a chiral Lewis acid or a chiral base to create a chiral environment around the enolate or the electrophile.
For aldol additions, the stereochemical outcome is often rationalized using the Zimmerman-Traxler model, which invokes a six-membered, chair-like transition state. harvard.edu For acetate (B1210297) enolates, which lack a substituent on the enolate double bond, controlling the facial selectivity of the approaching aldehyde is paramount. Chiral boron reagents or chiral Lewis acid catalysts have been developed to achieve high enantioselectivity in acetate aldol additions by creating a well-defined, asymmetric transition state. harvard.eduwiley-vch.de
Table 3: Factors Influencing Stereoselectivity in Acetate Aldol Reactions
| Method | Key Feature | Expected Outcome | Citations |
|---|---|---|---|
| Substrate Control | Reaction with a chiral aldehyde (e.g., Felkin-Anh model). | Diastereoselective addition, product ratio depends on aldehyde structure. | lmu.de |
| Chiral Lewis Acid Catalysis | Use of a chiral Boron or Titanium complex. | Enantioselective formation of one of the two possible β-hydroxy ester enantiomers. | harvard.eduwiley-vch.de |
| Chiral Auxiliary (on electrophile) | A chiral group attached to the aldehyde or ketone. | Diastereoselective reaction controlled by the auxiliary. | harvard.edu |
Participation in Cycloaddition and Cascade Reactions
This compound serves as a versatile C2-building block in various organic transformations, notably in cycloaddition and cascade reactions. The presence of the triethylsilyloxy group significantly influences its reactivity, enabling the formation of complex cyclic structures. This section explores its participation in cyclocondensation reactions with imine derivatives to form β-lactams and its potential role in ring-opening and cyclization cascades facilitated by the silyloxy moiety.
Cyclocondensation Reactions with Imine Derivatives
The reaction of silyl ketene acetals, such as this compound, with imines is a well-established method for the synthesis of β-lactams (azetidin-2-ones). This transformation is a variation of the Staudinger cycloaddition, where a ketene or a ketene equivalent reacts with an imine in a [2+2] cycloaddition. The silyl ketene acetal acts as a nucleophilic ketene equivalent.
The general mechanism involves the nucleophilic attack of the silyl ketene acetal on the electrophilic carbon of the imine. This can be promoted by a Lewis acid, which activates the imine. The resulting intermediate then undergoes cyclization to form the four-membered β-lactam ring. The stereochemical outcome of the reaction, yielding either cis or trans β-lactams, is influenced by the reaction conditions, the nature of the substituents on the imine and the silyl ketene acetal, and the catalyst employed. nih.gov
A notable application involves the reaction of silyl ketene acetals with N-trimethylsilyl imines in the presence of zinc iodide (ZnI2). The initial addition product, a β-amino ester, is subsequently treated with a Grignard reagent, such as methylmagnesium bromide (MeMgBr), to induce ring closure and afford the N-unsubstituted β-lactam. rsc.org This two-step, one-pot procedure provides an efficient route to these valuable heterocyclic compounds.
The reaction is analogous to the Reformatsky reaction, where an α-halo ester reacts with a carbonyl compound in the presence of zinc. wikipedia.orgthermofisher.comorganic-chemistry.orglibretexts.org In this case, the silyl ketene acetal can be considered a pre-formed enolate, and its reaction with imines, sometimes referred to as an aza-Reformatsky reaction, leads to the formation of β-amino esters which are precursors to β-lactams. researchgate.net
Below is a table summarizing representative examples of cyclocondensation reactions between silyl ketene acetals and imines, illustrating the scope and efficiency of this method for β-lactam synthesis.
| Silyl Ketene Acetal Substrate | Imine Derivative | Catalyst/Reagent | Product | Yield (%) | Reference |
| This compound | N-Benzylidene-aniline | TiCl4 | Methyl 1,2-diphenyl-4-oxoazetidine-3-carboxylate | Not specified | [General reaction] |
| Silyl ketene acetal | N-trimethylsilyl imine | ZnI2, then MeMgBr | N-unsubstituted β-lactam | Good | rsc.org |
| Phthalimidoacetyl chloride (forms ketene in situ) | Chiral imine from (R)-1-phenylethylamine | Triethylamine (B128534) | Chiral β-lactam | 74 (9:1 dr) | nih.gov |
| Acetoxyacetyl chloride (forms ketene in situ) | Chresenylaldimine | Amine base | Mixture of cis and trans β-lactams | 70 | nih.gov |
Ring-Opening and Cyclization Cascades Facilitated by Silyloxy Groups
The silyloxy group in this compound can play a crucial role in directing more complex transformations beyond simple cycloadditions. While specific examples detailing the involvement of this compound in ring-opening and cyclization cascades with imines are not extensively documented, the principle of silyloxy-facilitated cascades is established in other systems. These reactions often involve the generation of a reactive intermediate through the cleavage of a C-O or C-C bond, followed by a series of intramolecular reactions to form new cyclic structures.
One area where silyloxy groups have demonstrated significant influence is in the ring-opening of strained ring systems. For instance, the acid-catalyzed cyclization of epoxysilyl alcohols showcases the ability of a silyl group to direct the regioselectivity of epoxide ring-opening, leading to the formation of tetrahydrofurans. mdpi.com In these reactions, the silyl group can stabilize a developing positive charge on an adjacent carbon, thereby influencing the reaction pathway.
Another relevant example is the ring enlargement of cyclic ketones through the ring-opening of 1-silyloxybicyclo[n.1.0]alkanes. acs.org The silyloxy group facilitates the cleavage of the cyclopropane (B1198618) ring, initiating a cascade that results in the formation of a larger ring. Furthermore, radical ring-opening polymerization of cyclic ketene acetals demonstrates another mode of reactivity where the acetal structure is opened to create a polymer chain. rsc.org
In the context of this compound reacting with a suitable substrate, a hypothetical cascade could be initiated by the reaction of the silyl enol ether with an electrophile. If the substrate also contains a latent nucleophile and a strained ring, the initial adduct could undergo a ring-opening event, possibly triggered by the transfer of the silyl group. The newly generated nucleophile could then participate in an intramolecular cyclization, leading to a complex polycyclic product. The triethylsilyloxy group, being bulky, can also exert significant stereochemical control during these cascade processes.
While direct evidence for such cascades involving this compound and imines is pending in the scientific literature, the established reactivity patterns of silyloxy groups in facilitating ring-opening and cyclization reactions suggest a rich potential for future exploration in this area.
Applications of Methyl Triethylsilyl Oxy Acetate As a Versatile Synthetic Building Block
Utilization in the Total Synthesis of Natural Products and Bioactive Molecules
The construction of complex natural products often relies on the strategic formation of carbon-carbon bonds with high stereocontrol. Silyl (B83357) ketene (B1206846) acetals, such as methyl [(triethylsilyl)oxy]acetate, are instrumental in achieving this through reactions like the Mukaiyama aldol (B89426) addition. This reaction allows for the coupling of the silyl enol ether with an aldehyde or ketone, facilitated by a Lewis acid, to form a β-hydroxy ester. The stereochemical outcome of this reaction can often be controlled, providing a reliable method for setting stereocenters.
The Mukaiyama aldol reaction has been a cornerstone in the synthesis of numerous bioactive compounds. researchgate.net For instance, the stereocontrolled synthesis of polyketide natural products frequently employs aldol reactions of silyl ketene acetals to build up the carbon backbone with the desired stereochemistry. cam.ac.uk The use of triethylsilyl enol ethers, in particular, can be advantageous due to their enhanced reactivity compared to other silyl ethers, such as the more common tert-butyldimethylsilyl (TBS) ethers. rsc.org This heightened reactivity can lead to improved yields and selectivities in complex synthetic sequences. nih.gov
The application of vinylogous Mukaiyama aldol reactions, an extension of this methodology, further broadens the synthetic utility by enabling the formation of larger structural motifs. researchgate.net This approach has been successfully applied to the total synthesis of various natural products, demonstrating the power of silyl ketene acetals in constructing intricate molecular frameworks. mdpi.com
A notable example of the strategic use of a triethylsilyl enol ether in a complex synthesis is in the total synthesis of the antiglaucoma agent latanoprost. rsc.org In this synthesis, a triethylsilyl enol ether proved to be superior to its TBS counterpart in terms of both yield and selectivity in a crucial organocatalyst-mediated Michael reaction. rsc.org
Development of Key Intermediates for Pharmaceutical Scaffolds
The structural motifs found in many pharmaceuticals are often assembled using robust and reliable chemical transformations. This compound and related silyl ketene acetals are key reagents in the synthesis of various pharmaceutical scaffolds.
The β-lactam ring is a core structural feature of the most widely used class of antibiotics, including penicillins and cephalosporins. researchgate.net The synthesis of these four-membered rings often involves the [2+2] cycloaddition of a ketene and an imine, a reaction known as the Staudinger synthesis. researchgate.net Asymmetric variants of this reaction are crucial for producing enantiomerically pure β-lactam antibiotics.
Triethylsilyl enol ethers have been utilized in the synthesis of carbapenem precursors, a class of broad-spectrum β-lactam antibiotics. nih.govresearchgate.net The reaction of a triethylsilyl enol ether with a β-lactam ring intermediate can proceed via a Mukaiyama-like reaction to form a key carbon-carbon bond with the desired stereochemistry. nih.gov The advantages of using triethylsilyl enol ethers in this context include their ready preparation, chromatographic stability, and enhanced reactivity. nih.govresearchgate.net
Catalytic asymmetric methods for β-lactam synthesis have also been developed, some of which employ chiral nucleophilic amine catalysts to control the stereochemical outcome of the reaction between a ketene and an imine. jhu.edu The development of such catalytic asymmetric reactions represents a significant advancement in the efficient synthesis of chiral β-lactams. illinois.edu
Nucleosides and carbohydrates are classes of biomolecules with critical biological functions and therapeutic applications. The synthesis and modification of these molecules often require the use of protecting groups to selectively mask reactive hydroxyl groups. The triethylsilyl (TES) group is a valuable protecting group in this context.
In nucleoside chemistry, the selective protection and deprotection of hydroxyl groups is paramount. The TES group can be chemoselectively removed in the presence of other silyl ethers, such as the tert-butyldimethylsilyl (TBDMS) group, allowing for orthogonal protection strategies. nih.govtandfonline.com For example, TES ethers can be selectively cleaved using mild acidic conditions, such as formic acid in methanol, leaving TBDMS ethers intact. nih.govtandfonline.com This selectivity is crucial in the multi-step synthesis of complex nucleoside analogs.
Similarly, in carbohydrate chemistry, regioselective protection of multiple hydroxyl groups is a significant challenge. The triethylsilyl group can be selectively introduced at a specific hydroxyl position, often with the aid of a catalyst. nih.gov The ability to selectively functionalize carbohydrates is essential for the synthesis of oligosaccharides and glycoconjugates with defined structures. researchgate.net The use of silyl protecting groups, like TES, can also influence the reactivity of glycosyl donors in glycosylation reactions. tib.eu
Precursor in Novel Organic Transformations and Reaction Discoveries
The unique reactivity of silyl ketene acetals like this compound continues to inspire the development of new synthetic methods. These reagents are not only used in established reactions but also serve as precursors in the discovery of novel organic transformations.
For instance, the development of asymmetric aldol polymerizations has utilized bis(triethylsilyl enol ether) and bis(triethylsilyl ketene acetal) monomers. researchgate.net In the presence of a chiral Lewis acid catalyst, these monomers can react with dialdehydes to produce optically active polymers with a β-hydroxy carbonyl repeating unit in the main chain. researchgate.net
Furthermore, the exploration of new catalytic systems for known reactions often involves silyl enol ethers as benchmark substrates. The development of novel organocatalysts for asymmetric reactions, for example, frequently utilizes the reaction of a silyl enol ether with an electrophile to evaluate the catalyst's efficiency and stereoselectivity.
The table below summarizes the key applications of triethylsilyl ketene acetals, including this compound, in organic synthesis.
| Application Area | Specific Transformation | Key Advantages of Triethylsilyl Group |
| Natural Product Synthesis | Mukaiyama Aldol Reaction | Enhanced reactivity, improved yields and selectivity |
| Vinylogous Mukaiyama Aldol Reaction | Access to larger, complex structural motifs | |
| Michael Addition | Superior yield and selectivity in certain cases | |
| Pharmaceutical Intermediates | Asymmetric β-Lactam Synthesis | Formation of key C-C bonds in carbapenem precursors |
| Nucleoside Chemistry | Chemoselective deprotection, orthogonal protecting group strategies | |
| Carbohydrate Chemistry | Regioselective protection, influence on glycosylation reactivity | |
| Novel Transformations | Asymmetric Aldol Polymerization | Formation of optically active polymers with main-chain chirality |
Advanced Analytical and Computational Approaches in the Study of Methyl Triethylsilyl Oxy Acetate
Computational Chemistry and Theoretical Modeling of Reactivity
Computational chemistry provides a powerful avenue for investigating the properties and reactivity of molecules like Methyl [(triethylsilyl)oxy]acetate at a molecular level. These theoretical approaches can complement experimental findings and provide insights that are difficult to obtain through experimentation alone.
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of this compound, DFT calculations can be employed to model various reaction pathways, such as its hydrolysis, transesterification, or reactions at the silicon center.
By calculating the energies of reactants, products, and transition states, a detailed potential energy surface for a given reaction can be constructed. This allows for the determination of activation energies and reaction enthalpies, providing a quantitative measure of the feasibility and kinetics of a particular reaction pathway. For instance, DFT studies on related silyl (B83357) ethers have been used to investigate the mechanism of their cleavage and rearrangement reactions. umich.edu Such studies can elucidate the role of catalysts and solvents in influencing the reaction mechanism and selectivity.
The three-dimensional structure and conformational flexibility of this compound can significantly influence its reactivity and the stereochemical outcome of its reactions. Conformational analysis involves identifying the stable conformations of the molecule and determining their relative energies.
Furthermore, in reactions where new stereocenters are formed, computational modeling can be used to predict the stereoselectivity. By calculating the energies of the transition states leading to different stereoisomeric products, the preferred reaction pathway and the expected enantiomeric or diastereomeric excess can be estimated. This is particularly valuable in the design of stereoselective syntheses involving silyloxyacetate derivatives. General principles of conformational analysis, such as considering steric and electronic effects, are applied in these computational studies. lumenlearning.comacs.org
Future Directions and Emerging Research Avenues
Exploration of New Synthetic Applications and Methodologies
The core structure of methyl [(triethylsilyl)oxy]acetate makes it a versatile building block. Future research is poised to expand its role beyond a simple protecting group strategy into more complex synthetic transformations. The triethylsilyl (TES) group, in particular, offers a balance of stability and reactivity that can be finely tuned. gelest.com
One promising area is its use in asymmetric synthesis . Researchers are exploring methods to introduce chirality into molecules using silyl (B83357) ethers as directing groups or as part of chiral auxiliaries. For instance, organocatalytic asymmetric synthesis has been used to create Si-stereogenic silyl ethers, which can then be derivatized into a variety of useful chiral silicon compounds. acs.org While not directly involving this compound yet, these methodologies provide a clear roadmap for its future application in creating enantiomerically pure compounds.
Another avenue is the development of one-pot conversion reactions . Instead of a two-step deprotection and subsequent reaction, research is focusing on the direct conversion of the silyl ether moiety into other functional groups. gelest.com For example, methods have been developed to directly transform tert-butyldimethylsilyl (TBS) ethers into acetates, benzoates, or tosylates. gelest.com Applying these direct transformation strategies to this compound could significantly streamline synthetic sequences, saving time and resources. Future work will likely focus on expanding the repertoire of functional groups that can be directly installed and achieving higher selectivity, especially in complex molecules. gelest.com
The reactivity of the acetate (B1210297) portion of the molecule also presents opportunities. It can serve as a precursor for generating silyl enol ethers, which are key intermediates in carbon-carbon bond-forming reactions like aldol (B89426) additions and Michael reactions. wikipedia.org Future methodologies may focus on novel catalytic systems to generate these enolates under milder conditions and with greater control over stereochemistry.
Development of Sustainable and Green Chemistry Routes
A significant trend in chemical synthesis is the move towards more environmentally friendly processes. For compounds like this compound, this involves developing greener methods for both its synthesis and its use in subsequent reactions.
The conventional synthesis of silyl ethers often relies on chlorosilanes, such as triethylsilyl chloride, which produce corrosive HCl as a byproduct requiring neutralization and separation. mdpi.com A key area of future research is the development of catalytic, atom-economical silylation methods . Dehydrogenative coupling, which uses hydrosilanes and releases only hydrogen gas as a byproduct, is a highly promising and environmentally friendly alternative. nih.govnih.gov Recent advances have demonstrated that inexpensive catalysts like sodium hydroxide (B78521) can promote the cross-dehydrogenative coupling of alcohols and hydrosilanes, avoiding stoichiometric salt byproducts. organic-chemistry.org Adapting these methods for the specific synthesis of this compound from glycolic acid derivatives would represent a significant step towards sustainability.
Another green approach involves transfer hydrosilylation , where silyl formates are used in the presence of an iron catalyst. This method is attractive because it operates under mild conditions and releases only gaseous byproducts (H₂ and CO₂). organic-chemistry.org Research into metal-free catalytic systems, such as those using N-heterocyclic olefins or tris(pentafluorophenyl)borane, is also gaining traction, further reducing the environmental impact of silylation and hydrosilylation reactions. organic-chemistry.orgrsc.org
The table below summarizes emerging sustainable synthetic methods applicable to silyl ether formation.
| Catalytic System | Substrates | Byproduct(s) | Key Advantage |
| NaOH | Alcohol, Hydrosilane | H₂ | Inexpensive catalyst, no salt waste. organic-chemistry.org |
| Iron Catalyst | Alcohol, Silyl Formate | H₂, CO₂ | Mild conditions, gaseous byproducts. organic-chemistry.org |
| N-Heterocyclic Olefins | Alcohol, Hydrosilane | H₂ | Metal-free organocatalysis. organic-chemistry.org |
| B(C₆F₅)₃ | Dicarbonyls, Dihydrosilanes | None (in polymerization) | Metal-free catalysis for polymer synthesis. rsc.org |
Advanced Functionalization and Derivatization Strategies
Future research will focus on leveraging the unique reactivity of the silyl ether and acetate functionalities within this compound for advanced applications. This goes beyond simple protection and deprotection, aiming to create more complex and valuable molecules.
One area of exploration is the direct derivatization of the silyl ether bond . While silyl ethers are primarily known as protecting groups for alcohols, there is growing interest in methods that convert the C-O-Si linkage directly into other functional groups without isolating the free alcohol. gelest.com For example, reactions have been developed to convert silyl ethers directly to acetates using acetic anhydride (B1165640) and a catalyst like bismuth(III) or copper(II) triflate. gelest.com Applying similar logic, the acetate group in this compound could potentially be exchanged for other carboxylates or functional groups in a one-step, selective process.
Furthermore, the triethylsilyl group itself can be a site for functionalization, although this is less common. More prominent is the development of new silyl groups with embedded functionality. For example, researchers have designed photochemically removable silyl protecting groups , which can be cleaved with high yield using UV light. nih.gov This allows for deprotection under very specific and mild conditions, which is valuable in the synthesis of sensitive biomolecules. Developing a photolabile analogue of the triethylsilyl group used in this compound could open up new applications in fields like chemical biology and high-throughput synthesis.
The process of derivatization is crucial for applications like gas chromatography (GC), where modifying an analyte can increase its volatility and thermal stability. sigmaaldrich.com Silylation is a common derivatization technique, and reagents like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) are frequently used. sigmaaldrich.comtcichemicals.com The principles governing these reactions, such as the reactivity order (alcohol > phenol (B47542) > carboxylic acid > amine > amide), can inform strategies for the selective functionalization of molecules containing the [(triethylsilyl)oxy]acetate moiety. sigmaaldrich.com
Interdisciplinary Research with Materials Science and Chemical Biology
The unique properties of the silyl ether bond are paving the way for the use of molecules like this compound in interdisciplinary fields, particularly materials science and chemical biology.
In materials science , the Si-O-C bond is being exploited as a hydrolytically cleavable linker to create degradable polymers . mdpi.comnih.gov Poly(silyl ether)s (PSEs) are an emerging class of sustainable materials that can be easily broken down under acidic or basic conditions. nih.gov this compound can be envisioned as a monomer precursor for creating functional polymers. For instance, the acetate group could be converted to other polymerizable groups. The resulting PSEs have potential applications as recyclable materials, with studies showing that properties like degradation rate can be fine-tuned by altering the steric bulk of the groups attached to the silicon atom. mdpi.comresearchgate.net PSEs also exhibit good thermal stability, making them suitable for various applications. mdpi.comresearchgate.net
| Polymer Type | Synthetic Route | Key Property | Potential Application |
| Poly(silyl ether)s (PSEs) | Dehydrogenative cross-coupling nih.govnih.gov | Hydrolytic degradability mdpi.comnih.gov | Sustainable and recyclable materials mdpi.com |
| Chiral PSEs | CuH-catalyzed hydrosilylation researchgate.net | Enantioselectivity | Chiral separation media researchgate.net |
| PSE Copolymers | Ring-opening metathesis polymerization (ROMP) nih.gov | Tunable properties | Functional materials |
| EVA Vitrimers | Incorporation of silyl ether crosslinks mdpi.com | Improved mechanical strength, recyclability | Advanced composites |
In chemical biology , silyl ethers are critical protecting groups in the synthesis of complex biomolecules like RNA oligonucleotides. researchgate.net The development of advanced strategies, such as the 5'-silyl-2'-orthoester approach for RNA synthesis, highlights the importance of silyl protecting groups in achieving high purity and yield. researchgate.net The properties of the triethylsilyl group—offering intermediate stability between the more labile trimethylsilyl (B98337) (TMS) and the more robust tert-butyldimethylsilyl (TBS) groups—make it a valuable tool for selective protection and deprotection schemes in multi-step syntheses of bioactive molecules. gelest.com Future research could see the incorporation of the [(triethylsilyl)oxy]acetate moiety into probes or drug delivery systems, where the silyl ether linkage acts as a triggerable release mechanism in specific biological environments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
